(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a pyrrole ring, and a diazinane trione core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the pyrrole ring can be synthesized via cyclization reactions involving amines and aldehydes. The final assembly of the compound involves a condensation reaction between the bromophenyl-pyrrole intermediate and the diazinane trione core under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous-flow reactors can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione: has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyrrole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through changes in molecular conformation and interactions with key residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-{[1-(4-Fluorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-{[1-(4-Methylphenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione lies in its bromophenyl group, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This makes it a valuable compound for exploring specific chemical and biological interactions .
Properties
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-2-31-19-7-3-5-18(13-19)27-22(29)20(21(28)25-23(27)30)14-17-6-4-12-26(17)16-10-8-15(24)9-11-16/h3-14H,2H2,1H3,(H,25,28,30)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLAYABYVUQDOW-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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